methyl[(thiolan-2-yl)methyl]amine
Description
Methyl[(thiolan-2-yl)methyl]amine (CAS: 1339646-28-4) is a secondary amine with the molecular formula C₆H₁₃NS and a molecular weight of 131.24 g/mol . Its structure consists of a methyl group and a thiolan-2-ylmethyl group attached to the nitrogen atom. Thiolan (tetrahydrothiophene) is a saturated five-membered ring containing one sulfur atom, distinguishing it from aromatic thiophene derivatives. This compound is primarily utilized in research and development as a synthetic intermediate, particularly in the preparation of heterocyclic compounds and ligands .
Properties
CAS No. |
1339646-28-4 |
|---|---|
Molecular Formula |
C6H13NS |
Molecular Weight |
131.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(thiolan-2-yl)methyl]amine typically involves the reaction of thiolane with methylamine under controlled conditions. One common method is the nucleophilic substitution reaction where thiolane is treated with methylamine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiolane ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of advanced catalytic systems can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl[(thiolan-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiolane derivatives with different functional groups.
Substitution: The methylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.
Scientific Research Applications
Methyl[(thiolan-2-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl[(thiolan-2-yl)methyl]amine exerts its effects involves interactions with various molecular targets. The thiolane ring can interact with biological molecules through sulfur bonding, while the methylamine group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares methyl[(thiolan-2-yl)methyl]amine with three structurally related amines:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C₆H₁₃NS | 131.24 | 1339646-28-4 | Secondary amine; saturated thiolan ring |
| 2-(Thiolan-2-yl)ethan-1-amine hydrochloride | C₆H₁₄ClNS | 171.70 | 2060063-86-5 | Primary amine; ethyl linker; hydrochloride salt |
| N-Methyl-(2-thienylmethyl)amine | C₇H₁₁NS | 141.23 | Not provided | Secondary amine; aromatic thiophene ring |
| [2-(Dimethylamino)ethyl][(5-methylthiophen-2-yl)methyl]amine | C₁₀H₁₈N₂S | 198.33 | Not provided | Tertiary amine; branched alkyl chain; methylthiophene |
Key Observations :
- Saturation vs. Aromaticity: this compound contains a saturated thiolan ring, which enhances conformational flexibility compared to the rigid aromatic thiophene in N-Methyl-(2-thienylmethyl)amine.
- Amine Classification: The tertiary amine in [2-(dimethylamino)ethyl][(5-methylthiophen-2-yl)methyl]amine exhibits higher basicity than secondary or primary amines, influencing its interactions in acid-base reactions or coordination chemistry .
- Salt Forms : 2-(Thiolan-2-yl)ethan-1-amine hydrochloride’s hydrochloride salt improves solubility in polar solvents, making it advantageous for pharmaceutical synthesis .
This compound
- Synthetic Utility: Used as a building block for heterocyclic compounds.
N-Methyl-(2-thienylmethyl)amine
- Drug Intermediate : Aromatic thiophene derivatives are common in pharmaceuticals (e.g., anticonvulsants, antipsychotics). The thiophene ring’s π-electron system may enhance binding to biological targets .
[2-(Dimethylamino)ethyl][(5-methylthiophen-2-yl)methyl]amine
Research Findings and Comparative Performance
- This compound’s secondary amine could offer moderate reactivity for similar applications if supported on porous substrates.
- Thermal Stability : Saturated thiolan rings (as in this compound) generally exhibit higher thermal stability than aromatic thiophenes, advantageous in high-temperature reactions .
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